1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

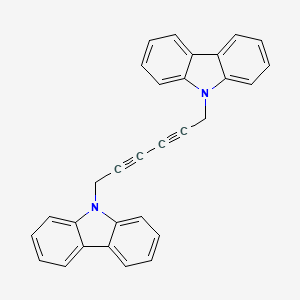

1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic and optical properties, making them valuable in various scientific and industrial applications. This compound, in particular, features two carbazole units connected by a hexadiyne linker, which contributes to its distinct chemical and physical characteristics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE typically involves the coupling of carbazole units with a hexadiyne linker. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and base conditions to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as catalyst loading and reaction time, can further improve the scalability of the production .

化学反応の分析

Types of Reactions

1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole-based quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce functional groups onto the carbazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

Oxidation: Carbazole-based quinones.

Reduction: Dihydro derivatives of the compound.

Substitution: Functionalized carbazole derivatives with various substituents.

科学的研究の応用

Electronic Applications

Transistor Channels

DCHD has been investigated for use in organic field-effect transistors (OFETs). Research indicates that aligning poly(1,6-di-(N-carbazolyl)-2,4-hexadiyne) crystalline fibers can enhance charge transport properties, making them suitable as conducting channels in transistors. The polymer's structural characteristics contribute to improved performance metrics in electronic devices .

Photonic Devices

The nonlinear optical properties of DCHD have been studied using electroabsorption spectroscopy. This research demonstrates that the compound exhibits fifth-order nonlinear optical behavior, making it a candidate for applications in photonic devices such as optical switches and modulators .

Optical Applications

Thermochromic Sensors

The solid-state polymerization of DCHD has shown promise for developing thermochromic sensors. The color change associated with its polymerization suggests potential use in temperature-sensing applications. This property can be harnessed for smart materials that respond visually to temperature changes .

Thin Film Technologies

Studies on the morphology and optical properties of thin films made from DCHD reveal their applicability in optoelectronics. These films exhibit unique optical characteristics that can be utilized in various devices, including light-emitting diodes (LEDs) and solar cells .

Material Science Applications

Polymerization Techniques

The polymerization process of DCHD has been extensively studied, particularly concerning epitaxially grown films. High-resolution electron microscopy has provided insights into the structural integrity and growth mechanisms of these films, which are essential for developing high-performance materials .

Thermal Stability

Research into the thermal decomposition kinetics of DCHD indicates its stability under various conditions. This characteristic is crucial for applications requiring materials that can withstand high temperatures without degrading .

Data Tables

Case Studies

Case Study 1: Conducting Channels in OFETs

In a study published on the alignment of poly(this compound) fibers, researchers demonstrated enhanced charge mobility when these fibers were used as channels in organic transistors. The findings suggest that optimizing the alignment can lead to more efficient electronic devices .

Case Study 2: Nonlinear Optical Properties

Another investigation focused on the nonlinear optical properties of DCHD thin films using electroabsorption spectroscopy. The results indicated that these films could serve as effective materials for advanced photonic applications due to their high nonlinear response .

作用機序

The mechanism of action of 1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the compound’s incorporation into various molecular assemblies and devices. The carbazole units contribute to the compound’s electron-donating properties, enhancing its performance in electronic and optoelectronic applications .

類似化合物との比較

Similar Compounds

Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy.

Poly(3,6-carbazole): Exhibits different electronic properties due to its distinct conjugation pattern.

9H-Carbazole-2-boronic acid pinacol ester: Used in similar applications but with different functional groups.

Uniqueness

1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE stands out due to its unique hexadiyne linker, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .

特性

CAS番号 |

65461-62-3 |

|---|---|

分子式 |

C30H20N2 |

分子量 |

408.5 g/mol |

IUPAC名 |

9-(6-carbazol-9-ylhexa-2,4-diynyl)carbazole |

InChI |

InChI=1S/C30H20N2/c1(11-21-31-27-17-7-3-13-23(27)24-14-4-8-18-28(24)31)2-12-22-32-29-19-9-5-15-25(29)26-16-6-10-20-30(26)32/h3-10,13-20H,21-22H2 |

InChIキー |

BBWSYAHMQJCINP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCN4C5=CC=CC=C5C6=CC=CC=C64 |

正規SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCN4C5=CC=CC=C5C6=CC=CC=C64 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。